2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid
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Overview
Description
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid typically involves the reaction of 2,3-dimethylphenylpiperazine with propanoic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of neurological disorders and other diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
Uniqueness: 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its dimethylphenyl group and piperazine ring contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-11-5-4-6-14(12(11)2)17-9-7-16(8-10-17)13(3)15(18)19/h4-6,13H,7-10H2,1-3H3,(H,18,19) |
InChI Key |
JQMQHVDHRBCNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(C)C(=O)O)C |
Origin of Product |
United States |
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